1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a benzenesulfonyl group attached to an imidazolidin-2-one ring with an ethenyl substituent. Sulfonamides have been extensively studied for their antibacterial, antitumor, and antiviral properties .
Vorbereitungsmethoden
The synthesis of 1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of benzenesulfonyl chloride with an appropriate imidazolidinone derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods often involve the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride, which is then reacted with the imidazolidinone derivative . The reaction conditions usually involve heating the mixture to temperatures between 170-180°C to ensure complete conversion .
Analyse Chemischer Reaktionen
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions include sulfone derivatives, sulfides, and sulfonamide or sulfonate esters, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antiviral properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one involves the inhibition of specific enzymes or proteins. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other molecular targets and pathways, depending on its specific structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one can be compared with other similar compounds, such as benzenesulfonamides and benzenesulfonic acid derivatives.
Benzenesulfonamides: These compounds also contain a benzenesulfonyl group but differ in the substituents attached to the sulfonamide nitrogen.
Benzenesulfonic Acid Derivatives: These compounds have a benzenesulfonyl group attached to various functional groups, such as amines or alcohols.
The uniqueness of this compound lies in its specific structure, which combines the benzenesulfonyl group with an imidazolidin-2-one ring and an ethenyl substituent, providing it with distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
921766-35-0 |
---|---|
Molekularformel |
C11H12N2O3S |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-ethenylimidazolidin-2-one |
InChI |
InChI=1S/C11H12N2O3S/c1-2-9-8-13(11(14)12-9)17(15,16)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,14) |
InChI-Schlüssel |
MRYHOKMYOGCADZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CN(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.